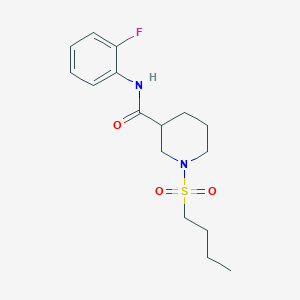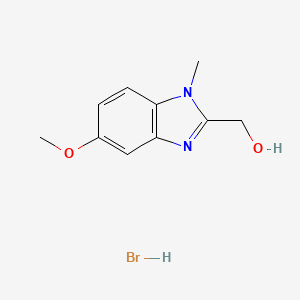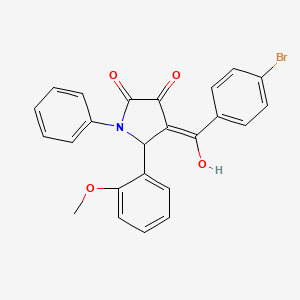
1-(butylsulfonyl)-N-(2-fluorophenyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butylsulfonyl)-N-(2-fluorophenyl)-3-piperidinecarboxamide, commonly known as BFP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperidinecarboxamide derivatives and has gained attention due to its unique properties and potential uses in various fields of research. In
作用機序
BFP acts as a selective dopamine D3 receptor antagonist. It binds to the D3 receptor and blocks the binding of dopamine, which leads to a decrease in dopamine signaling. BFP has been shown to have a higher affinity for the D3 receptor than the D2 receptor, making it a selective antagonist for the D3 receptor.
Biochemical and Physiological Effects:
BFP has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is an area of the brain that is involved in reward pathways. BFP has also been shown to decrease the reinforcing effects of drugs of abuse such as cocaine and nicotine. Additionally, BFP has been shown to have potential neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
BFP has several advantages as a tool in scientific research. It is a selective antagonist for the D3 receptor, which allows for the specific study of the dopamine D3 receptor system. BFP is also relatively stable and can be easily synthesized in the laboratory. However, BFP also has limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, BFP has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BFP. One potential direction is the development of BFP analogs with improved pharmacokinetic properties. Another direction is the study of BFP in animal models of addiction and reward pathways. Additionally, the potential use of BFP as a therapeutic agent for the treatment of Parkinson's disease and other neurodegenerative disorders could be explored. Finally, the study of BFP in combination with other drugs could provide insight into potential drug interactions and synergistic effects.
合成法
The synthesis of BFP involves the reaction of 2-fluoroaniline with butylsulfonyl chloride to form 2-fluorobenzenesulfonyl chloride. This intermediate is then reacted with piperidinecarboxamide to form BFP. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of BFP obtained through this method is approximately 70%.
科学的研究の応用
BFP has potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. BFP has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the dopamine system and its role in addiction and reward pathways.
特性
IUPAC Name |
1-butylsulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-2-3-11-23(21,22)19-10-6-7-13(12-19)16(20)18-15-9-5-4-8-14(15)17/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXQRFFCISNJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butylsulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N,2,3-trimethyl-N-[(2-methyl-4-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5497501.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5497509.png)
![3-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5497519.png)

![2-{2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B5497537.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5497539.png)
![N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5497543.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5497548.png)
![3-ethyl-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5497549.png)

![N-[1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5497568.png)
![3-hydroxy-3-({[2-(1-hydroxycyclopentyl)ethyl]amino}methyl)-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5497572.png)

![2-(5-bromo-2-hydroxy-3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5497587.png)